molecular formula C12H9NO3 B8614858 7-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid

7-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid

Cat. No.: B8614858
M. Wt: 215.20 g/mol
InChI Key: YTHRXJJTIWBDHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an ethenyl group attached to the quinoline ring, making it a valuable molecule for various chemical reactions and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method includes the use of ethenylating agents to introduce the ethenyl group into the quinoline ring. The reaction conditions often require the presence of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in chemical synthesis and pharmaceutical applications .

Scientific Research Applications

7-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it has been shown to inhibit the activity of certain G-protein-coupled receptors and NMDA receptors, leading to neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydro-4-oxoquinoline-2-carboxylic acid: Lacks the ethenyl group but shares similar chemical properties.

    7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its antibacterial properties.

    1,2-Dihydro-2-oxoquinoline-4-carboxylic acid: Another quinoline derivative with different functional groups

Uniqueness

The presence of the ethenyl group in 7-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid makes it unique compared to other quinoline derivatives. This structural feature enhances its reactivity and allows for the formation of a wider range of derivatives, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

7-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C12H9NO3/c1-2-7-3-4-8-9(5-7)13-10(12(15)16)6-11(8)14/h2-6H,1H2,(H,13,14)(H,15,16)

InChI Key

YTHRXJJTIWBDHY-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Treatment of ethyl 7-ethenyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (0.2 g) with sodium hydroxide (0.131 g), as described in Example 1c, gave 7-ethenyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (0.135 g), mp 281° C. (decomp.), δ (360 MHz, DMSO-d6), 5.47 and 6.00 (2H, 2d, =CH2), 6.61 (1H, s, 3-H), 6.84 (1H, 2d, CH=), 7.54 (1H, dd, 6-H), 7.94 (1H, d, 8-H), 8.05 (1H, d, 5-H) and 11.90 (1H, bs, NH), (Found: C, 63.76; H, 4.48; N, 6.12%, C12H9NO3. 0.6 H2O requires C, 63.77; H, 4.55; N, 6.20%).
[Compound]
Name
2d
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0 (± 1) mol
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reactant
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[Compound]
Name
2d
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ethyl 7-ethenyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
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0.2 g
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0.131 g
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reactant
Reaction Step Three

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